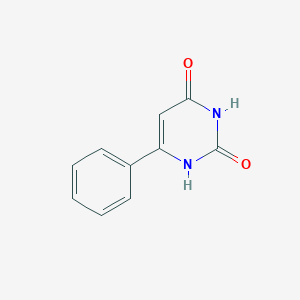

6-Phenyluracil

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSMAVULYUCSMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158114 | |

| Record name | 6-Phenyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13345-09-0 | |

| Record name | 6-Phenyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13345-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13345-09-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Phenyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 6-Phenyluracil via Acid-Catalyzed Cyclocondensation of Ethyl Benzoylacetate and Urea

Introduction

Uracil and its derivatives represent a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents, including antiviral and antitumoral compounds.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of biological activity, making the synthesis of substituted uracils a topic of significant interest. Among these, 6-phenyluracil serves as a valuable scaffold and synthetic intermediate for more complex bioactive molecules.[2]

This guide provides a comprehensive technical overview of a classical and reliable method for synthesizing this compound: the acid-catalyzed cyclocondensation reaction between ethyl benzoylacetate and urea. This approach is a two-component condensation that shares mechanistic principles with the well-known Biginelli reaction, directly yielding the aromatic uracil ring system.[2][3][4] We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss methods for product characterization, and outline essential safety considerations for researchers and scientists in the field.

Reaction Mechanism: An Acid-Catalyzed Cascade

The formation of the this compound ring from ethyl benzoylacetate (a β-ketoester) and urea is not a simple mixing of reagents but a coordinated sequence of acid-catalyzed reactions. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The process can be dissected into several key stages:

-

Activation of the Ketoester: The reaction is initiated by the protonation of the ketone carbonyl group of ethyl benzoylacetate by an acid catalyst (e.g., H₂SO₄ or HCl). This step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

-

Nucleophilic Attack by Urea: Urea, while a weak nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

-

Dehydration: The intermediate undergoes dehydration, facilitated by the acidic medium, to eliminate a molecule of water and form a crucial acyliminium ion intermediate. This step is a key driving force for the reaction.

-

Intramolecular Cyclization: The second nitrogen atom of the urea molecule, now positioned favorably, performs an intramolecular nucleophilic attack on the ester carbonyl carbon. This ring-closing step forms the six-membered heterocyclic precursor.

-

Elimination of Ethanol: The final step is the elimination of an ethanol molecule from the cyclic intermediate. This rearomatization step is thermodynamically favorable and results in the stable this compound product.

Caption: Figure 1: Proposed Reaction Mechanism for this compound Synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Equipment

-

Reagents: Ethyl benzoylacetate (≥97%), Urea, Concentrated Sulfuric Acid (98%), Ethanol (95% or absolute), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Deionized Water.

-

Equipment: Round-bottom flask (250 mL), reflux condenser, heating mantle with magnetic stirrer, dropping funnel, Buchner funnel and flask, filtration paper, pH paper or meter, beakers, graduated cylinders, recrystallization dish, melting point apparatus.

Synthesis Workflow

Caption: Figure 2: Step-by-Step Experimental Workflow Diagram.

Detailed Procedure

-

Preparation of Sodium Ethoxide Catalyst: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 50 mL of absolute ethanol. Carefully add 1.15 g (0.05 mol) of metallic sodium in small pieces. Causality Note: The in-situ formation of sodium ethoxide, a strong base, is crucial for deprotonating the active methylene group of ethyl benzoylacetate, facilitating the initial condensation with urea. Allow the sodium to react completely until it is fully dissolved.

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 3.0 g (0.05 mol) of urea and stir until dissolved. Subsequently, add 9.6 g (0.05 mol) of ethyl benzoylacetate dropwise to the mixture using a dropping funnel over 15 minutes.

-

Reaction under Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux with continuous stirring for 3 to 4 hours. Causality Note: Heating under reflux provides the necessary activation energy to overcome the reaction barriers, particularly for the dehydration and cyclization steps, ensuring the reaction proceeds to completion at a reasonable rate.

-

Work-up and Isolation of Crude Product: After the reflux period, cool the reaction mixture to room temperature. Pour the mixture into 150 mL of cold water in a beaker. Acidify the aqueous solution by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. A white precipitate of this compound will form. Causality Note: The product exists as a sodium salt in the basic reaction mixture. Acidification protonates the salt, rendering the this compound insoluble in water and allowing for its precipitation.

-

Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate with two portions of 20 mL of cold deionized water to remove any inorganic salts and other water-soluble impurities.

-

Purification by Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve it completely. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Causality Note: Recrystallization is a purification technique based on differences in solubility. The desired product is soluble in the hot solvent but crystallizes out upon cooling, leaving impurities behind in the solvent.

-

Final Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in an oven at 80-100 °C to a constant weight.

Quantitative Data and Characterization

Synthesis Parameters

| Parameter | Value | Rationale |

| Reactants | Ethyl Benzoylacetate, Urea | β-ketoester and nitrogen source for the pyrimidine ring. |

| Molar Ratio | 1:1:1 (Ester:Urea:Base) | Stoichiometric ratio for the condensation reaction. |

| Catalyst/Base | Sodium Ethoxide (in-situ) | Strong base required to facilitate the condensation. |

| Solvent | Absolute Ethanol | Serves as both the solvent and a reactant for catalyst formation. |

| Reaction Temp. | ~78 °C (Reflux) | Provides sufficient energy for the reaction to proceed efficiently. |

| Reaction Time | 3-4 hours | Optimal time to ensure high conversion to the product. |

| Expected Yield | 70-85% | Typical yield for this type of condensation reaction. |

| Product M.P. | >300 °C[5][6] | High melting point is characteristic of the stable, crystalline uracil structure. |

Product Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and physical methods should be employed.[2][5]

-

FT-IR (KBr, cm⁻¹): The infrared spectrum is expected to show characteristic peaks for N-H stretching (around 3100-3200 cm⁻¹), C=O stretching of the uracil ring (two distinct bands around 1650-1750 cm⁻¹), and C=C stretching from both the phenyl and pyrimidine rings (around 1500-1600 cm⁻¹).[5][7]

-

¹H NMR (DMSO-d₆, δ ppm): The proton NMR spectrum should reveal distinct signals corresponding to the protons of the phenyl group (multiplet in the range of 7.2-8.0 ppm), a singlet for the C5-H of the uracil ring (around 5.5-6.0 ppm), and two broad singlets for the N1-H and N3-H protons (typically downfield, >10 ppm).[5][7]

-

Melting Point: A sharp melting point above 300 °C is indicative of a pure compound.[5][6] Any significant depression or broadening of the melting range suggests the presence of impurities.

Safety and Handling Precautions

Adherence to safety protocols is paramount in any chemical synthesis. Researchers must be familiar with the hazards associated with each reagent.

-

Ethyl Benzoylacetate: May cause skin, eye, and respiratory tract irritation.[8] It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10]

-

Urea: Generally considered to have low toxicity. However, avoid inhalation of dust and direct contact with skin and eyes by wearing standard PPE.[11]

-

Sodium (Metallic): Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle with extreme care under an inert atmosphere or in a dry solvent.

-

Concentrated Acids (H₂SO₄, HCl): Highly corrosive. Always handle in a fume hood, wearing acid-resistant gloves, a lab coat, and chemical splash goggles.

-

Ethanol: Flammable liquid. Keep away from open flames and ignition sources. Ensure the heating mantle is spark-free.

Always consult the Safety Data Sheet (SDS) for each chemical before starting the experiment.[8][9][11][12] An eyewash station and safety shower should be readily accessible.[10]

Conclusion

The synthesis of this compound from ethyl benzoylacetate and urea via acid-catalyzed cyclocondensation is a robust and effective method for accessing this important heterocyclic scaffold. By understanding the underlying reaction mechanism, researchers can effectively implement the detailed experimental protocol to achieve high yields of the pure product. Proper characterization confirms the successful synthesis, while strict adherence to safety precautions ensures a secure laboratory environment. The versatility of the uracil core continues to make it a privileged structure in the design of new therapeutic agents, and mastery of its synthesis is a valuable skill for professionals in drug discovery and development.[1][13]

References

- D'yachenko, I. A., et al. (2013). Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents.

- Wikipedia. (2023). Biginelli reaction. Wikipedia. [Link]

- Google Patents. (2014). CN104016865B - The synthetic method of the ethyl benzoylacetate that phenolic hydroxyl group replaces.

- MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

- CONICET. (2009).

- Organic Chemistry Portal. (n.d.). Biginelli Reaction. Organic Chemistry Portal. [Link]

- ResearchGate. (2014). Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5(2H)-Ones.

- National Institutes of Health (NIH). (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.

- ResearchGate. (2011). Synthesis, characterization and spectroscopic properties of some new phenylazo-6-aminouracil.

- ResearchGate. (2016). Phenols Catalyzed Biginelli Reactions: A Self Catalyzed Monastrol Protocol.

- Cole-Parmer. (n.d.).

- Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. [Link]

- Loba Chemie. (2016). ETHYL BENZOYLACETATE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

- National Institutes of Health (NIH). (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines.

- Carl ROTH. (n.d.).

- Pharmacia. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)

- Frontiers. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry. [Link]

- ResearchGate. (2021). (A) Synthesis process of the ethyl urea-derivative pillar[9]arene and...

Sources

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. benchchem.com [benchchem.com]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. Biginelli Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 13345-09-0 [amp.chemicalbook.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. lobachemie.com [lobachemie.com]

- 13. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of 6-phenyluracil derivatives

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Phenyluracil Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and characterization of this compound derivatives. Uracil, a fundamental nucleobase of RNA, and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral and anticarcinogenic properties.[1] The introduction of a phenyl group at the C6 position of the uracil ring creates a versatile platform for developing novel therapeutic agents, as this moiety can be readily modified to modulate pharmacological properties and explore structure-activity relationships (SAR).[2][3]

This document moves beyond simple recitation of protocols to explain the causal relationships behind experimental choices, offering field-proven insights into robust synthetic strategies and definitive characterization techniques.

Part 1: Strategic Synthesis of the this compound Core

The construction of the this compound scaffold can be approached through several strategic pathways. The choice of method is dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and tolerance to various functional groups.

Strategy 1: Multicomponent Cyclocondensation via the Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component synthesis that efficiently constructs the dihydropyrimidine core, a direct precursor to uracils.[4][5] This acid-catalyzed reaction involves the condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea).[6]

Causality and Rationale: The primary advantage of this approach is its operational simplicity and atom economy, rapidly generating molecular complexity from simple, readily available precursors.[7] It is particularly effective for creating initial libraries of compounds where the phenyl moiety, originating from the aldehyde, can be varied. The resulting dihydropyrimidinone can be subsequently oxidized to the corresponding uracil derivative.

Caption: The Biginelli reaction mechanism proceeds via an acyliminium ion intermediate.

Experimental Protocol: Synthesis of 6-Phenyl-3,4-dihydropyrimidin-2(1H)-one

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol (30 mL).

-

Catalysis: Add a catalytic amount of concentrated hydrochloric acid (HCl, ~3-4 drops).[6] The use of an acid catalyst is crucial for promoting the initial condensation and subsequent cyclization steps.[4][5]

-

Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization from ethanol to yield the dihydropyrimidinone as a white crystalline solid.[8]

Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

For unparalleled versatility in introducing diverse and functionalized phenyl rings, the Suzuki-Miyaura cross-coupling reaction is the method of choice.[9][10] This reaction involves the coupling of a 6-halouracil (e.g., 6-chlorouracil or 6-bromouracil) with a phenylboronic acid or its ester derivative.[1][11]

Causality and Rationale: The power of this strategy lies in its remarkable functional group tolerance and the vast commercial availability of substituted phenylboronic acids.[11] This allows for the late-stage introduction of the phenyl group, making it ideal for SAR studies. The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the new C-C bond.[12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound via Suzuki Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-chlorouracil (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).[1]

-

Solvent Addition: Add a degassed solvent mixture, typically toluene/water or dioxane/water. The presence of water and a base is critical for activating the boronic acid for the transmetalation step.[11]

-

Reaction Execution: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound derivative.

Part 2: Comprehensive Characterization and Structural Validation

Unambiguous characterization is paramount to confirm the identity, purity, and three-dimensional structure of the synthesized this compound derivatives. A multi-technique approach provides a self-validating system of analysis.

Spectroscopic Analysis

Spectroscopic methods provide the foundational evidence for the molecular structure.[13][14][15]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[13]

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical this compound, one would expect to see signals for the uracil C5-H proton, the N1-H and N3-H protons (which may be broad and exchangeable), and the aromatic protons of the phenyl ring.[8][16]

-

¹³C NMR: Reveals the number of unique carbon atoms in the molecule. It is particularly useful for confirming the presence of carbonyl carbons (C2 and C4) and the carbons of the pyrimidine and phenyl rings.[16][17]

| Assignment | Typical ¹H NMR Chemical Shift (δ, ppm) | Typical ¹³C NMR Chemical Shift (δ, ppm) |

| N1-H, N3-H | 10.0 - 12.0 (broad) | N/A |

| Phenyl-H | 7.2 - 7.8 | 125 - 140 |

| C5-H | 5.5 - 6.0 | 100 - 105 |

| C6 (ipso-C) | N/A | 150 - 155 |

| C2 (C=O) | N/A | 150 - 155 |

| C4 (C=O) | N/A | 160 - 165 |

| Table 1: Representative NMR chemical shifts for this compound derivatives in DMSO-d₆. Actual values will vary based on substitution.[8][16] |

2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[18]

| Functional Group | Vibrational Mode | Typical Absorption Frequency (cm⁻¹) |

| N-H | Stretching | 3100 - 3300 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Carbonyl) | Stretching | 1650 - 1720 (often two distinct peaks) |

| C=C (Ring) | Stretching | 1500 - 1650 |

| Table 2: Characteristic IR absorption frequencies for this compound derivatives.[6][8][19] |

3. Mass Spectrometry (MS): MS provides the molecular weight of the compound, which is critical for confirming its elemental composition.[13] The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺ in ESI-MS) should correspond to the calculated molecular weight of the target derivative.

Structural Elucidation by Single-Crystal X-ray Diffraction

While spectroscopic methods infer connectivity, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[20][21]

Causality and Rationale: For drug development, understanding the precise spatial arrangement of atoms, bond angles, and intermolecular interactions (e.g., hydrogen bonding networks) is non-negotiable.[22] This information is vital for structure-based drug design, explaining biological activity, and understanding receptor binding.[23] The process involves growing a high-quality single crystal, diffracting X-rays off its atomic lattice, and computationally reconstructing an electron density map from the diffraction pattern.[20][24]

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

General Protocol: Obtaining a Crystal Structure

-

Crystallization: Dissolve the purified this compound derivative in a minimal amount of a suitable hot solvent (e.g., ethanol, acetonitrile). Allow the solution to cool slowly and undisturbed. Alternatively, slow evaporation or vapor diffusion techniques can be employed to grow high-quality single crystals.[22]

-

Crystal Mounting and Data Collection: Select a suitable crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.[22] Place the crystal in an X-ray diffractometer and collect diffraction data, often at low temperatures (~100 K) to minimize thermal motion.[22][24]

-

Structure Solution and Refinement: Process the collected diffraction data to obtain reflection intensities.[22] Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map. Build the molecular model into the electron density and refine the atomic positions, bond lengths, and angles against the experimental data until the model converges.[20][21]

Part 3: Applications and Future Perspectives

This compound derivatives are of significant interest due to their diverse pharmacological activities.[25][26][27][28] They have been investigated as inhibitors of various enzymes, including DNA polymerase, and as potential anticancer and antiviral agents.[2] The synthetic and analytical methodologies detailed in this guide provide a robust framework for the rational design and development of new therapeutic leads based on this promising scaffold. Future work will undoubtedly focus on expanding the chemical space of these derivatives and correlating their detailed structural features with their biological functions to optimize potency and selectivity.

References

- M. G. Beese, et al. (n.d.). Synthesis and properties of 6-alkynyl-5-aryluracils. PMC.

- A. M. M. Al-Majedy, et al. (2022). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. PMC.

- S. S. E. E. Elessawy, et al. (2019). Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies.

- Wikipedia. (n.d.). Biginelli reaction.

- G. E. Wright & N. C. Brown. (1974). Synthesis of 6-(phenylhydrazino)uracils and their inhibition of a replication-specific deoxyribonucleic acid polymerase. Journal of Medicinal Chemistry.

- Organic Chemistry Portal. (n.d.). Biginelli Reaction.

- D. S. Khachatryan. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers.

- ResearchGate. (2010). ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents.

- H. A. Al-Khafaji, et al. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry.

- E. S. N. El-Tamany, et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.

- R. A. Rossi & A. B. Bardagí. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET.

- N. Kabal'nova, et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research.

- ResearchGate. (n.d.). Synthesis, characterization and spectroscopic properties of some new phenylazo-6-aminouracil.

- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.

- Wikipedia. (n.d.). X-ray crystallography.

- The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- J. C. H. Lee, et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications.

- J. C. H. Lee, et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PMC.

- H. C. Patel, et al. (n.d.). X-Ray Crystallographic Investigation and Crystal Structure of 6-(2-Hydroxy-4,6- dimethyl-phenyl). International Journal of Innovative Research in Science, Engineering and Technology.

- J. M. Sowadski. (n.d.). Review x Ray crystallography.

- M. A. G. El-Hashash, et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

- M. J. Chmielewski, et al. (2022). 13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Molecules.

- A. A. Al-Amiery. (n.d.). Synthesis and characterization of some new derivatives from 6- methyl 2-thiouracil. IOSR Journal of Applied Chemistry.

- M. W. V. D. S. D. P. D. S. Good. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC.

- Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.

- S. H. Rastegar, et al. (2022). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PMC.

- Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- D. I. Osolodkin, et al. (2017). 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry.

- E. M. K. V. G. M. S. S. A. G. B. L. M. E. M. P. Botta. (2013). Recent trends in the pharmacological activity of isoprenyl phenolics. Phytochemistry Reviews.

- Unknown. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- J. M. Lorenzo, et al. (2022). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. PMC.

- A. Zengin, et al. (2022). Phenolic Characterisation and Antioxidant Activity of Primula vulgaris and Its Antigenotoxic Effect on Fibroblast Cells. Brieflands.

Sources

- 1. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 6-(phenylhydrazino)uracils and their inhibition of a replication-specific deoxyribonucleic acid polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 5. Biginelli Reaction [organic-chemistry.org]

- 6. jsynthchem.com [jsynthchem.com]

- 7. chemijournal.com [chemijournal.com]

- 8. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. lehigh.edu [lehigh.edu]

- 15. leah4sci.com [leah4sci.com]

- 16. jppres.com [jppres.com]

- 17. mdpi.com [mdpi.com]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. researchgate.net [researchgate.net]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 21. greeley.org [greeley.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ijirset.com [ijirset.com]

- 25. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 26. Recent trends in the pharmacological activity of isoprenyl phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 28. brieflands.com [brieflands.com]

6-Phenyluracil: An In-Depth Technical Guide to its Proposed Antiviral Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-phenyluracil and its derivatives represent a class of heterocyclic compounds that have garnered interest for their potential therapeutic applications, including antiviral activity. This technical guide provides a comprehensive overview of the proposed mechanism of action of this compound as an antiviral agent, drawing upon established principles of virology, enzymology, and medicinal chemistry. While direct and extensive research on this compound's antiviral properties is emerging, this document synthesizes findings from structurally related compounds, particularly other 6-substituted uracil analogs, to build a scientifically grounded hypothesis of its function. The primary proposed target of this compound is the viral DNA polymerase, a critical enzyme for the replication of DNA viruses. This guide will delve into the specifics of this proposed interaction, supported by insights into structure-activity relationships, detailed experimental protocols for validation, and visual representations of the underlying molecular processes.

Introduction: The Therapeutic Potential of Uracil Derivatives

Uracil, a fundamental component of ribonucleic acid (RNA), has served as a versatile scaffold for the development of a wide array of therapeutic agents. The modification of the uracil ring at various positions has yielded compounds with potent antibacterial, antifungal, anticancer, and antiviral properties. The C6 position of the uracil ring has been a particular focus for medicinal chemists, as substitutions at this position can significantly influence the molecule's interaction with biological targets.

This compound, characterized by a phenyl group at the C6 position, belongs to a broader class of 6-substituted uracil derivatives that have demonstrated inhibitory activity against various enzymes, notably DNA polymerases. Viral polymerases, which are essential for the replication of viral genomes, are a prime target for antiviral drug development due to their dissimilarity from host cell polymerases, allowing for selective inhibition.[1][2] This guide will explore the compelling, albeit hypothesized, mechanism by which this compound is believed to exert its antiviral effects, primarily through the inhibition of viral DNA polymerase.

Proposed Mechanism of Action: Targeting Viral DNA Polymerase

The central hypothesis for the antiviral action of this compound is its function as a non-nucleoside inhibitor of viral DNA polymerase. This proposed mechanism is largely extrapolated from extensive studies on structurally similar 6-anilinouracils and 6-(p-hydroxyphenylazo)-uracil, which are well-characterized inhibitors of bacterial DNA polymerase III.[3][4] These compounds act as analogs of dGTP (deoxyguanosine triphosphate), a natural substrate for DNA synthesis.

The proposed mechanism can be dissected into the following key steps:

-

Mimicry of a Natural Substrate: The uracil core of this compound is believed to mimic the purine ring of dGTP. This structural similarity allows it to enter the dNTP-binding pocket of the viral DNA polymerase.

-

Formation of a Ternary Complex: The inhibitor is proposed to form a stable, non-productive ternary complex with the viral DNA polymerase and the DNA template-primer. The uracil ring of the inhibitor is thought to form hydrogen bonds with a cytosine base in the template strand, while the phenyl group at the C6 position interacts with a specific hydrophobic pocket within the polymerase enzyme.[5] This dual interaction is crucial for the stability of the inhibitory complex.

-

Inhibition of DNA Synthesis: The formation of this ternary complex effectively stalls the DNA polymerase, preventing the incorporation of subsequent nucleotides and thereby halting the elongation of the new DNA strand. This leads to a cessation of viral genome replication.

The inhibition is likely to be competitive with respect to dGTP, as observed with related compounds.[4]

Visualizing the Proposed Mechanism

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antiviral therapy targeting viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of phenyl pyrimidine derivatives that inhibit cytomegalovirus immediate-early gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neb.com [neb.com]

Biological activity of 6-phenyluracil and its analogues

An In-depth Technical Guide to the Biological Activity of 6-Phenyluracil and its Analogues

Abstract

The uracil scaffold, a fundamental component of nucleic acids, has proven to be a "privileged structure" in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. The introduction of a phenyl group at the 6-position, creating the this compound core, has unlocked a remarkable spectrum of biological activities. This technical guide provides a comprehensive exploration of the biological activities of this compound and its analogues, designed for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where these compounds have shown significant promise—antiviral, anticancer, and antibacterial—elucidating their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This guide synthesizes field-proven insights with technical accuracy, offering a self-validating framework for understanding and advancing the therapeutic potential of this versatile chemical class.

The this compound Scaffold: A Versatile Pharmacophore

Uracil is a pyrimidine nucleobase that forms a base pair with adenine in RNA. Its inherent ability to participate in hydrogen bonding and its biosynthetic role make it an attractive starting point for drug design.[1] The modification of the uracil ring, particularly at the C5 and C6 positions, has been a fruitful strategy in the development of novel therapeutics.[2][3] The introduction of a lipophilic phenyl group at the 6-position dramatically alters the molecule's steric and electronic properties, enabling it to interact with a variety of biological targets that are inaccessible to the parent uracil molecule. This guide will explore the major classes of biological activity exhibited by these analogues.

Antiviral Activity: Targeting Viral Replication

Perhaps the most significant early success for uracil analogues was in antiviral therapy.[4] Specifically, certain 6-phenylthiouracil and related derivatives have emerged as highly potent and selective inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1).[5][6]

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI)

The primary antiviral mechanism for this class of compounds is the inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme for the retroviral life cycle. Unlike nucleoside analogues that act as chain terminators after being incorporated into the growing DNA strand, this compound derivatives function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[7]

NNRTIs bind to a hydrophobic, allosteric pocket on the RT enzyme, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, distorting the active site and severely impeding the polymerization of viral DNA. This allosteric mechanism of action is highly specific to HIV-1 RT, contributing to the low cytotoxicity of these compounds.[7]

Caption: Fig 1. Inhibition of HIV Life Cycle.

Structure-Activity Relationships (SAR)

The antiviral potency of this compound analogues is highly dependent on the nature and position of substituents on both the uracil ring and the phenyl moiety.

-

N1-Substitution: Alkylation at the N1 position with flexible side chains, such as [(2-hydroxyethoxy)methyl] (as seen in HEPT analogues), is crucial for high potency.[8]

-

C5-Substitution: Small alkyl groups (e.g., ethyl) at the C5 position generally enhance antiviral activity.

-

C6-Substitution: A phenylthio linkage at the C6 position has been shown to be particularly effective, leading to extremely potent anti-HIV-1 compounds.[5][8]

-

Phenyl Ring Substitution: The substitution pattern on the C6-phenyl ring can modulate binding affinity within the allosteric pocket of the RT enzyme.

Quantitative Data: Anti-HIV-1 Activity

The following table summarizes the activity of representative 6-benzyluracil and 6-phenylthiouracil analogues against HIV-1.

| Compound Class | N1-Substituent | C5-Substituent | C6-Substituent | Anti-HIV-1 Potency (IC₅₀) | Reference |

| 6-Benzyluracil | Acyclic acetals | Ethyl | Benzyl | Micromolar (µM) range | [8] |

| Thio-analogue of HEPT | Alkyl chloromethyl sulfides | Ethyl | Benzyl | Highly Potent (nM range) | [8] |

| 1,6-bis[(benzyloxy)methyl]uracil | (Benzyloxy)methyl | H | (Benzyloxy)methyl | Micro- to submicromolar | [7] |

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a standard, non-radioactive colorimetric assay to determine the inhibitory activity of compounds against HIV-1 RT.

-

Plate Preparation: Coat a 96-well microtiter plate with a poly(A) template.

-

Reagent Preparation: Prepare solutions of recombinant HIV-1 RT enzyme, a biotin-labeled oligo(dT) primer, and digoxigenin (DIG)-labeled dUTP along with other dNTPs.

-

Inhibitor Addition: Serially dilute the test compounds (e.g., this compound analogues) in appropriate buffer and add to the wells. Include positive (known NNRTI) and negative (DMSO vehicle) controls.

-

Enzyme Reaction: Add the HIV-1 RT enzyme and the primer/nucleotide mix to the wells. Incubate at 37°C for 1-2 hours to allow for DNA synthesis.

-

Detection:

-

Wash the plate to remove unincorporated nucleotides.

-

Add an anti-DIG antibody conjugated to peroxidase. Incubate to allow binding to the newly synthesized DIG-labeled DNA strand.

-

Wash away the unbound antibody.

-

Add a peroxidase substrate (e.g., TMB). The enzyme will catalyze a color change.

-

-

Quantification: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the amount of DNA synthesized and thus to the RT activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required for 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9]

Anticancer Activity: Targeting Tumor Growth and Angiogenesis

Derivatives of this compound have demonstrated significant potential as anticancer agents through multiple mechanisms, most notably the inhibition of thymidine phosphorylase and DNA polymerases.[10][11][12]

Mechanism 1: Inhibition of Thymidine Phosphorylase (TP)

Thymidine Phosphorylase (TP) is an enzyme involved in pyrimidine salvage pathways. Critically, it is identical to an angiogenic protein known as Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF).[13] In many solid tumors, TP is overexpressed, where it promotes the formation of new blood vessels (angiogenesis), fueling tumor growth and metastasis.[14][15]

This compound analogues, particularly those with imidazolyl or other heterocyclic moieties, have been rationally designed as potent TP inhibitors.[10][14] By binding to the active site of TP, these compounds block its enzymatic activity, thereby preventing the generation of pro-angiogenic factors. This anti-angiogenic effect can starve the tumor of its blood supply, leading to growth inhibition.

Caption: Fig 2. Anti-angiogenic Mechanism of TP Inhibitors.

Mechanism 2: Inhibition of DNA Polymerases

DNA polymerases are critical for DNA replication and repair, processes that are highly active in rapidly dividing cancer cells.[16] Inhibition of these enzymes is a validated strategy for cancer chemotherapy.[17][18] While the broader class of uracil derivatives, such as 5-fluorouracil, are known antimetabolites, specific 6-anilinouracil derivatives have shown inhibitory activity against certain DNA polymerases, suggesting a more direct mechanism of action for some analogues.[19] By blocking DNA synthesis, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Thymidine Phosphorylase Inhibition

The inhibitory potency of various uracil derivatives against human thymidine phosphorylase is a key metric for their development as anticancer agents.

| Compound Class | Key Structural Feature | TP Inhibition (IC₅₀) | Reference |

| Imidazolyluracil Conjugates | Methylene bridge between uracil and imidazole | Low micromolar (µM) | [10] |

| 5-Halo-2-aminoimidazolylmethyluracils | 5-Bromo or 5-Chloro substituent | Potent (nanomolar, ~20 nM) | [14] |

| 2'-Nitroimidazolylmethyluracil (Prodrug) | 2'-Nitroimidazole | 1000-fold less active (22-24 µM) | [14] |

| Pyrazolo[1,5-a][2][20][21]triazines | Pentafluorosulfur group on phenyl ring | Highly Potent (0.04 µM) | [22] |

Experimental Protocol: Thymidine Phosphorylase Inhibition Assay

This protocol describes a spectrophotometric method to measure the enzymatic activity of TP and its inhibition.

-

Principle: The assay measures the phosphorolysis of thymidine to thymine and 2-deoxy-α-D-ribose-1-phosphate.

-

Reagents: Prepare a reaction buffer containing potassium phosphate, purified human TP enzyme, and thymidine substrate.

-

Inhibitor Preparation: Prepare serial dilutions of the test compounds (e.g., this compound analogues) and a known inhibitor control (e.g., 7-Deazaxanthine).[13]

-

Reaction Initiation: In a UV-transparent 96-well plate, combine the buffer, inhibitor (or vehicle), and enzyme. Pre-incubate for 10 minutes at room temperature.

-

Measurement: Initiate the reaction by adding the thymidine substrate. Immediately begin monitoring the change in absorbance at 290 nm over time using a spectrophotometer. The conversion of thymidine to thymine results in a decrease in absorbance at this wavelength.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each well.

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.[9]

-

Antibacterial Activity: A Novel Mechanism Against Gram-Positive Bacteria

A distinct class of this compound analogues has been identified as potent inhibitors of bacterial DNA replication, with a mechanism that provides selectivity for bacterial over mammalian cells.[23]

Mechanism of Action: Inhibition of DNA Polymerase IIIC (Pol IIIC)

In many Gram-positive bacteria, such as Bacillus subtilis and Clostridioides difficile, the essential replicative DNA polymerase is Pol IIIC.[23][24] This enzyme is distinct from the primary replicative polymerases found in Gram-negative bacteria and eukaryotes, making it an attractive target for novel antibiotics.

The discovery of 6-(p-hydroxyphenylazo)uracil (HPUra) was a seminal moment in this field.[24] It was later determined that HPUra and its more stable analogues, such as 6-anilinouracils, act as inhibitors of Pol IIIC.[19] These compounds are thought to function as dGTP mimics, binding to the enzyme at or near the substrate-binding site, but distinct from the active site itself, thereby allosterically inhibiting DNA synthesis.[19][24] This specificity precludes cross-resistance with existing antibiotic classes.

Structure-Activity Relationships (QSAR)

Quantitative structure-activity relationship (QSAR) studies have shown that the interaction between 6-anilinouracil inhibitors and the Pol IIIC enzyme is primarily driven by hydrophobic binding.[19]

-

Hydrophobicity: Increased hydrophobic character of substituents on the anilino ring generally correlates with increased inhibitory potency.

-

Binding Site: Comparisons between wild-type and mutant (resistant) enzymes suggest that resistance mutations lead to minor changes in the shape and an increase in the hydrophobicity of the inhibitor binding site.[19]

Experimental Protocol: Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

This is the gold-standard method for determining the antibacterial potency of a new compound.

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in a suitable sterile bacterial growth medium (e.g., Mueller-Hinton Broth). Final volumes are typically 100 µL per well.

-

Bacterial Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Bacillus subtilis) corresponding to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add 100 µL of the bacterial inoculum to each well containing the test compound.

-

Controls: Include a positive control well (bacteria in medium, no compound) and a negative control well (sterile medium only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacterium, as determined by the unaided eye.

Caption: Fig 3. Workflow for MIC Determination.

Conclusion and Future Directions

The this compound scaffold is a testament to the power of targeted chemical modification in drug discovery. From potent NNRTIs for HIV to anti-angiogenic agents for cancer and novel inhibitors of bacterial DNA replication, these analogues demonstrate remarkable chemical and biological versatility. The diverse mechanisms of action—allosteric inhibition of viral enzymes, competitive inhibition of metabolic enzymes, and targeted disruption of bacterial replication—highlight the scaffold's ability to be tailored to interact with distinct biological targets.

Future research should focus on leveraging advanced computational modeling to refine SAR and design next-generation analogues with improved potency and pharmacokinetic profiles. The development of prodrugs, such as the nitroimidazole derivatives for tumor-selective activation, represents a promising strategy to enhance therapeutic indices.[14] Furthermore, exploring the activity of these compounds against other therapeutic targets, such as the gonadotropin-releasing hormone (GnRH) receptor, could open new avenues for their clinical application.[20] As the challenges of drug resistance and the need for novel therapeutic modalities grow, the this compound core and its analogues will undoubtedly remain a fertile ground for discovery.

References

- Synthesis and structure-activity relationships of (R)-1-alkyl-3-[2-(2-amino)phenethyl]-5-(2-fluorophenyl)-6-methyluracils as human GnRH receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

- Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine. Journal of Medicinal Chemistry. [Link]

- Synthesis of 1-Substituted-6-methyluracils.

- Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. Journal of Medicinal Chemistry. [Link]

- Advances in the Synthesis of 5- and 6-Substituted Uracil Deriv

- Highly potent and selective inhibition of HIV-1 replication by 6-phenylthiouracil deriv

- Synthesis of Certain 6-(Arylthio)uracils and Related Derivatives as Potential Antiviral Agents. Bulletin of the Korean Chemical Society. [Link]

- Antiviral activity comparison of C11‐6' and P8‐6' in vitro.

- Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. [Link]

- Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents.

- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

- Discovery and development of DNA polymerase IIIC inhibitors to treat Gram-positive infections. Bioorganic & Medicinal Chemistry. [Link]

- Discovery and development of DNA polymerase IIIC inhibitors to treat Gram-positive infections.

- In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. [Link]

- Design, synthesis and enzymatic evaluation of 6-bridged imidazolyluracil derivatives as inhibitors of human thymidine phosphorylase. Journal of Pharmacy and Pharmacology. [Link]

- Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of Agricultural and Food Chemistry. [Link]

- Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. Journal of Medicinal Chemistry. [Link]

- Potential tumor-selective nitroimidazolylmethyluracil prodrug derivatives: inhibitors of the angiogenic enzyme thymidine phosphorylase. Journal of Medicinal Chemistry. [Link]

- Inhibitors against DNA Polymerase I Family of Enzymes: Novel Targets and Opportunities. International Journal of Molecular Sciences. [Link]

- Anticancer Activities of Marine-Derived Phenolic Compounds and Their Deriv

- 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. Bioorganic & Medicinal Chemistry. [Link]

- Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties. Nucleic Acids Research. [Link]

- Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties. Nucleic Acids Research (PMC). [Link]

- Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules. [Link]

- GI% of the most active derivative 6i against NCI-59 cancer cells.

- PRELIMINARY ANTICANCER ACTIVITY OF SOME PROP-2-ENEAMIDO, THIAZOLE AND 1-ACETYL-PYRAZOLIN DERIVATIVES OF AMINOBENZOTHIAZOLES. International Journal of ChemTech Research. [Link]

- Quantitative structure-activity relationships of 6-anilinouracils as inhibitors of Bacillus subtilis DNA polymerase III. Journal of Medicinal Chemistry. [Link]

- Structure-activity relationships of antiarrhythmic 6-substituted decahydroisoquinolines. Journal of Pharmaceutical Sciences. [Link]

- Synthesis of pyrazolo[1,5-a][2][20][21]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry. [Link]

- Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Scientific Research Publishing. [https://www.scirp.org/html/5-2 medicinalchemistry_2014072911112485.htm]([Link] medicinalchemistry_2014072911112485.htm)

- measuring enzyme inhibition by drugs. YouTube. [Link]

- Design, synthesis and enzymatic evaluation of 6-bridged imidazolyluracil derivatives as inhibitors of human thymidine phosphorylase.

- Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents. Journal of Medicinal Chemistry. [Link]

- Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking. Pharmaceuticals. [Link]

- Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors. The International Journal of Biochemistry & Cell Biology. [Link]

- Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. [Link]

Sources

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Highly potent and selective inhibition of HIV-1 replication by 6-phenylthiouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and potent anti-HIV-1 activity of novel 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. google.com [google.com]

- 10. Design, synthesis and enzymatic evaluation of 6-bridged imidazolyluracil derivatives as inhibitors of human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Potential tumor-selective nitroimidazolylmethyluracil prodrug derivatives: inhibitors of the angiogenic enzyme thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of a novel DNA polymerase inhibitor and characterization of its antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative structure-activity relationships of 6-anilinouracils as inhibitors of Bacillus subtilis DNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and structure-activity relationships of (R)-1-alkyl-3-[2-(2-amino)phenethyl]-5-(2-fluorophenyl)-6-methyluracils as human GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of pyrazolo[1,5-a][1,3,5]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery and development of DNA polymerase IIIC inhibitors to treat Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Anticancer Properties of 6-Phenyluracil and its Derivatives

Preamble: The Rationale for Investigating 6-Phenyluracil

In the landscape of oncological research, the pyrimidine scaffold, particularly the uracil moiety, represents a cornerstone in the design of chemotherapeutic agents.[1][2] The structural resemblance to endogenous nucleobases allows for interference with critical cellular processes, such as nucleic acid synthesis and cell division, making uracil derivatives a fertile ground for the development of novel anticancer drugs.[2] This guide focuses on a specific, promising class of these compounds: this compound and its analogs. The introduction of a phenyl group at the C6 position of the uracil ring introduces significant steric and electronic modifications, opening avenues for targeted interactions with key cellular machinery implicated in cancer progression.

This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide a comprehensive overview of the synthesis, in vitro evaluation, and mechanistic elucidation of the anticancer properties of this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and visualize complex biological pathways to foster a deeper understanding of this promising class of molecules.

I. The Genesis of this compound as an Anticancer Scaffold: A Structural Perspective

The design of this compound derivatives is predicated on established principles of medicinal chemistry. The uracil core serves as a bioisostere for natural pyrimidines, while the phenyl ring provides a versatile handle for synthetic modification. Substitutions on the phenyl ring can profoundly influence the compound's lipophilicity, electronic distribution, and steric profile, thereby modulating its interaction with biological targets.[3]

A critical aspect of the drug design process is the structure-activity relationship (SAR) analysis, which seeks to correlate specific structural features with observed biological activity.[4][5][6] For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can alter the molecule's ability to form hydrogen bonds or engage in hydrophobic interactions, which are often crucial for target binding.[3]

Synthetic Strategy: A Generalized Approach

The synthesis of this compound derivatives typically involves a multi-step process. A common strategy is the condensation of a β-ketoester with urea or a substituted urea. The choice of reactants and reaction conditions can be tailored to introduce desired substitutions on both the uracil ring and the phenyl moiety.

II. In Vitro Evaluation of Anticancer Activity: A Practical Guide

The initial assessment of a novel compound's anticancer potential is typically conducted through a battery of in vitro assays. These assays are designed to quantify the cytotoxic and cytostatic effects of the compound on various cancer cell lines.

A. Determining Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7] It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]

-

Compound Treatment: Prepare a serial dilution of the this compound derivative in culture medium. Treat the cells with varying concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Data Presentation: Summarizing Cytotoxicity Data

The results of the MTT assay are best presented in a tabular format for easy comparison of the cytotoxic effects of different this compound derivatives across various cancer cell lines.

| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |

| This compound | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |

| Derivative A | 8.7 ± 0.9 | 12.1 ± 1.3 | 9.5 ± 1.1 |

| Derivative B | 25.4 ± 3.2 | 31.8 ± 3.5 | 28.3 ± 2.9 |

| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

III. Unraveling the Mechanism of Action: Apoptosis and Cell Cycle Arrest

A crucial aspect of anticancer drug development is understanding the mechanism by which a compound exerts its cytotoxic effects.[8] For many uracil derivatives, the primary mechanisms of action are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.[2]

A. Induction of Apoptosis

Apoptosis is a tightly regulated process of cell suicide that is essential for normal tissue homeostasis.[9] Many chemotherapeutic agents, including those derived from natural products, induce apoptosis in cancer cells.[9][10] The induction of apoptosis by this compound derivatives can be investigated through various assays, including Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

B. Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and proliferation.[11] Cancer is characterized by uncontrolled cell proliferation, often due to a dysregulated cell cycle.[11] Many anticancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing.[12][13][14] The effect of this compound derivatives on the cell cycle can be analyzed by PI staining of cellular DNA followed by flow cytometry.[15]

-

Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and stain with a solution containing Propidium Iodide and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase indicates cell cycle arrest.

IV. In Vivo Validation: From the Bench to Preclinical Models

While in vitro assays provide valuable initial data, the ultimate test of an anticancer compound's efficacy lies in its performance in vivo.[16][17] Animal models, such as xenografts in immunodeficient mice, are essential for evaluating a compound's therapeutic potential in a more complex biological system.[18][19]

A. Xenograft Tumor Models

In a xenograft model, human cancer cells are implanted into immunodeficient mice, where they form tumors.[16] The mice are then treated with the test compound, and tumor growth is monitored over time.

This in vivo validation step is critical for determining the compound's pharmacokinetic and pharmacodynamic properties, as well as its overall safety profile, before it can be considered for clinical development.

V. Future Directions and Concluding Remarks

The exploration of this compound and its derivatives as anticancer agents is a promising and active area of research. The versatility of the uracil scaffold, coupled with the potential for diverse substitutions on the phenyl ring, allows for the fine-tuning of their pharmacological properties. Future research should focus on:

-

Target Identification: Elucidating the specific molecular targets of this compound derivatives to enable more rational drug design.

-

Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

-

Advanced Delivery Systems: Developing novel drug delivery systems to improve the bioavailability and tumor-targeting of these compounds.

References

- Structure-activity relationship analysis of different substitutions on... | Download Scientific Diagram - ResearchGate.

- Apoptosis induction in cancer cells by a novel analogue of 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid lacking retinoid receptor transcriptional activation activity - PubMed.

- In vitro proliferative activity of 6-substituted uracil derivatives - Journal of Pharmacy & Pharmacognosy Research.

- Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC - NIH.

- Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC - PubMed Central.

- Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - NIH.

- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation.

- Cancer therapeutics: understanding the mechanism of action - PubMed.

- Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines.

- Phytochemical Screening and in vitro Anticancer Activity of Some Medicinal Plants Grown in the Kingdom of Saudi Arabia.

- CDK4/6 inhibitors induce replication stress to cause long‐term cell cycle withdrawal - NIH.

- (PDF) Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - ResearchGate.

- Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review.

- Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic - Semantic Scholar.

- Induced cell cycle arrest – Knowledge and References - Taylor & Francis.

- Apoptosis Induction in Cancer Cells by a Novel Analogue of 6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic Acid Lacking Retinoid Receptor Transcriptional Activation Activity - ResearchGate.

- Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity - Indian Journal of Pharmaceutical Education and Research.

- Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives - PubMed.

- CDK4/6 Inhibition Induces Epithelial Cell Cycle Arrest and Ameliorates Acute Kidney Injury - PubMed.

- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed.

- CDK4/6 Inhibition in Cancer: Beyond Cell Cycle Arrest - PubMed - NIH.

- Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - MDPI.

- Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2 - SciSpace.

- In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments.

- Synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles.

- In Vivo Pharmacology Models for Cancer Target Research - PubMed.

- Induction of apoptosis and proliferation inhibition of hepatocellular carcinoma by 6-chloro-2-methoxy- N-(phenylmethyl)-9-acridinamine (BA): in vitro and vivo studies - PubMed.

- Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review.

- In Vivo Oncology - Pharmacology Discovery Services.

- 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed.

- Mini review on anticancer activities of Pyrazole Derivatives - IJNRD.

- Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic) - YouTube.

- In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment - MDPI.

- Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - NIH.

- 6-(2-naphthyl)pyrrolo-[2,1-d] (1,5)-benzoxazepine (PBOX-6) in Leukemia cells occurs via the c-Jun NH2-terminal kinase-dependent phosphorylation and inactivation of Bcl-2 and Bcl-XL - PubMed.

- Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system - PubMed Central.

- Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - ResearchGate.

- An Aminosteroid Derivative Shows Higher In Vitro and In Vivo Potencies than Gold Standard Drugs in Androgen-Dependent Prostate Cancer Models - MDPI.

- Synthesis of Carvacrol Derivatives as Potential New Anticancer Agent against Lung Cancer.

- Review of the anticancer properties of 6‐shogaol: Mechanisms of action in cancer cells and future research opportunities - PMC - PubMed Central.

- Anticancer Activities of Six Selected Natural Compounds of Some Cameroonian Medicinal Plants - PMC - NIH.

Sources

- 1. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cancer therapeutics: understanding the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials [mdpi.com]

- 11. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]

- 12. CDK4/6 inhibitors induce replication stress to cause long‐term cell cycle withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. CDK4/6 Inhibition in Cancer: Beyond Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]